(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol is a nucleoside analog characterized by a pyrazolo-pyridine core substituted with a trifluoromethyl (-CF₃) group and a 3,4,5-trimethoxyphenyl moiety. Its tetrahydrofuran backbone includes a hydroxymethyl group and vicinal diols, conferring both hydrophilicity and structural rigidity.
Properties
CAS No. |
1820574-60-4 |
|---|---|
Molecular Formula |
C21H22F3N3O7 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H22F3N3O7/c1-31-13-4-9(5-14(32-2)18(13)33-3)12-6-11(21(22,23)24)10-7-25-27(19(10)26-12)20-17(30)16(29)15(8-28)34-20/h4-7,15-17,20,28-30H,8H2,1-3H3/t15-,16-,17-,20-/m1/s1 |
InChI Key |
CYJCBTNBUBLAGU-WOCWXWTJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the tetrahydrofuran ring: This could be achieved through cyclization reactions involving diols or epoxides.
Introduction of the pyrazolo-pyridine moiety: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Functional group modifications: The trifluoromethyl and trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound features:
-
Tetrahydrofuran-3,4-diol core : A cyclic ether diol with hydroxyl groups at positions 3 and 4.
-
Pyrazolo-pyridine moiety : A fused heterocyclic system with nitrogen atoms, contributing to aromatic stability.
-
Trifluoromethyl group : Electron-withdrawing group enhancing lipophilicity.
-
3,4,5-trimethoxyphenyl substituent : Electron-donating methoxy groups attached to a phenyl ring.
These groups suggest potential reactivity in nucleophilic substitutions , electrophilic aromatic substitutions , and protection/deprotection reactions of hydroxyl groups .
Hydroxymethyl Group Reactions
-
Oxidation : Conversion to a carboxylic acid or aldehyde under oxidizing conditions (e.g., KMnO₄, MnO₂).
-
Substitution : Replacement with other nucleophiles (e.g., -OH → -OR or -NH₂) via activation (e.g., tosylate formation).
-
Protection/Deprotection : Temporary masking of hydroxyl groups using silyl ethers or acetal formation to prevent interference in other reactions .
Trifluoromethyl Group Reactions
-
Stability under basic/acidic conditions : Generally inert to hydrolysis but may participate in electrophilic aromatic substitution if activated.
-
Metallation : Potential for cross-coupling reactions (e.g., Suzuki) if positioned on an aromatic ring .
Pyrazolo-pyridine Moiety Reactions
-
Nucleophilic substitution : Replacement of nitrogen-attached groups (e.g., halogenation or alkylation).
-
Electrophilic substitution : Reactions at the pyridine ring (e.g., nitration, sulfonation) if activated by electron-donating groups.
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂F₃N₃O₇ | |
| Molecular Weight | 485.42 g/mol | |
| CAS Number | 1820574-60-4 | |
| MDL Number | MFCD16621536 |
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
Due to its structural complexity, the compound might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials, catalysts, or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, the compound might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) Group
Fluorinated substituents are critical for modulating lipophilicity and metabolic stability:
- Floxuridine (): A fluorinated uridine derivative with reduced hydroxyl groups shows decreased antifungal activity compared to 5-fluorouridine, highlighting the balance between hydrophilicity and substituent bulk .
- Compound 16 (): A fluorinated triazolo-pyrimidine nucleoside with a -CF₃ group exhibits enhanced enzymatic stability, suggesting the trifluoromethyl group in the target compound may similarly resist oxidative degradation .
3,4,5-Trimethoxyphenyl Group
Aromatic methoxy groups enhance lipophilicity and membrane permeability:
- Compound 8 (): Features a thiophen-2-ylmethyl group, which is less lipophilic (LogP ~1.2) than the trimethoxyphenyl group (predicted LogP ~2.8 for the target compound) .
- Compound 9c (): Contains a benzylamino group; the trimethoxyphenyl substituent in the target compound may offer improved π-π interactions with hydrophobic enzyme pockets .
Functional Group Modifications
Hydroxymethyl and Diol Groups
Vicinal diols are critical for hydrogen bonding with biological targets:
- Compound 12a (): (2R,3R,4S,5R)-2-(2-Chloro-6-((1-hydroxy-3-phenylpropan-2-yl)-amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol uses diols for adenosine receptor binding, achieving IC₅₀ values in the nanomolar range .
- Empagliflozin Impurity (): A tetrahydrofuran-based antidiabetic agent with diols shows that stereochemistry (2R,3S,4R,5R) is crucial for target specificity .
Key Insight : The target compound’s diol configuration may confer selectivity for kinases or nucleoside transporters.
Comparative Data Table
Research Implications
The trifluoromethyl and trimethoxyphenyl groups in the target compound suggest superior metabolic stability and target affinity compared to non-fluorinated analogs like Compound 9a . Future studies should prioritize synthesizing this compound and evaluating its activity against adenosine deaminase and related enzymes.
Biological Activity
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests diverse biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 483.5 g/mol. The presence of multiple functional groups, including hydroxymethyl and trifluoromethyl moieties, contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24F3N3O5 |
| Molecular Weight | 483.5 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation .
Case Study:
A study on related pyrazole compounds demonstrated their effectiveness against BRAF(V600E) and EGFR pathways, which are critical in melanoma and lung cancer therapies. This suggests that our compound could potentially exhibit similar antitumor effects.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Case Study:
In vitro studies have shown that certain pyrazole compounds significantly reduce inflammation markers in macrophage cell lines, indicating a potential for therapeutic use in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar tetrahydrofuran derivatives have been explored for their ability to combat bacterial infections, including strains resistant to conventional antibiotics .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrazole derivatives. These studies reveal that modifications in the molecular structure can lead to enhanced biological activity.
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Effective against BRAF and EGFR |
| Anti-inflammatory | Inhibition of COX enzymes |
| Antimicrobial | Activity against resistant bacteria |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can stereochemical purity be validated?
Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Pyrazolo-pyridine core formation : Condensation of 3,4,5-trimethoxyphenylboronic acid with a trifluoromethyl-substituted pyridinone precursor under Suzuki-Miyaura conditions .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (2R,3S,4R,5R) configuration. Validation requires:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods for weighing and reactions to mitigate inhalation risks .
- Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers design kinase inhibition assays to evaluate its mechanism of action?
Answer:
- Competitive binding assays : Use P-radiolabeled ATP in kinase activity assays (e.g., for CDK or JAK kinases). Measure IC values via scintillation counting .
- Crystallographic studies : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding interactions, particularly with the pyrazolo-pyridine core and trimethoxyphenyl moiety .
- Selectivity profiling : Screen against a panel of 100+ kinases using fluorescence-based assays (e.g., Adapta Kinase Assay) to assess off-target effects .
Q. How should discrepancies in cytotoxicity data across cell lines be addressed?
Answer:
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time. Use ATP-based viability assays (e.g., CellTiter-Glo) for consistency .
- Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to rule out false negatives due to instability .
- Cell line validation : Confirm genetic and proteomic profiles (e.g., kinase expression levels via Western blot) to correlate cytotoxicity with target presence .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using force fields (e.g., CHARMM) and logP calculations (XLogP3 ~2.1) .
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility (e.g., ESOL: -2.98), CYP450 interactions, and plasma protein binding .
- Docking studies : Employ AutoDock Vina to model interactions with cytochrome P450 enzymes, guiding structural modifications to reduce metabolic clearance .
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for related kinase inhibitors?
Answer:
- Standardized reference compounds : Include staurosporine or imatinib as positive controls in parallel assays .
- Kinase activity normalization : Express data as % inhibition relative to maximal ATPase activity (e.g., using Z’-factor validation) .
- Data meta-analysis : Compare results across published studies using platforms like ChEMBL, adjusting for assay temperature/pH variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
